Physicochemical Profiling and Synthetic Utility of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile
Physicochemical Profiling and Synthetic Utility of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile
Executive Summary
In contemporary drug discovery, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile (CAS: 1499556-74-9) represents a highly privileged bicyclic scaffold. Structurally, it combines a1 with an electron-withdrawing C8-carbonitrile group[1]. This specific arrangement is highly valued in the synthesis of kinase inhibitors and Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors, where the nitrile serves as a robust, chemically inert precursor to a primary carboxamide—the 2[2].
Physicochemical Properties & Pharmacophore Mapping
Understanding the physicochemical baseline of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule exhibits absolute conformational rigidity (excluding the nitrile C≡N axis), which minimizes the entropic penalty upon target binding.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Structural Significance |
| CAS Number | 1499556-74-9 | Unique chemical registry identifier[1]. |
| Molecular Formula | C10H8N2O | Defines the3 of the scaffold[3]. |
| Molecular Weight | 172.18 g/mol | Low molecular weight ensures high Ligand Efficiency (LE) in fragment-based drug design (FBDD)[3]. |
| Topological Polar Surface Area (TPSA) | ~52.9 Ų | Falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, 4[4]. |
| H-Bond Donors (HBD) | 1 | The lactam -NH- acts as a targeted donor for hinge-region binding in kinases. |
| H-Bond Acceptors (HBA) | 2 | The lactam C=O (strong) and nitrile C≡N (weak) provide dual acceptor vectors. |
| Calculated LogP (cLogP) | ~1.8 | Optimal lipophilicity balances aqueous solubility with membrane permeability. |
| Rotatable Bonds | 0 | Absolute conformational rigidity pre-organizes the molecule for receptor binding. |
Mechanistic Utility in Drug Discovery
The primary strategic value of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile lies in its role as a "masked" pharmacophore. In the development of PARP-1 inhibitors, a primary carboxamide at the 8-position is strictly required to mimic the nicotinamide moiety of NAD+ and establish a2[2].
However, primary carboxamides are notoriously problematic during multi-step syntheses; they can poison palladium catalysts or undergo unwanted side reactions during cross-coupling (e.g., Suzuki-Miyaura couplings) at the C3 or C6 positions. By utilizing the C8-nitrile as a chemically orthogonal protecting group, chemists can execute complex functionalizations before executing a2[2].
Figure 1: Pathway from the masked nitrile scaffold to PARP-1 competitive inhibition.
Self-Validating Synthetic Methodology
To synthesize 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, a palladium-catalyzed cyanation of the corresponding 8-bromo-3,4-dihydroquinolin-2(1H)-one is the industry standard. The following protocol is designed as a self-validating system, incorporating causality for every operational choice.
Figure 2: Palladium-catalyzed cyanation workflow for synthesizing the target carbonitrile.
Step-by-Step Protocol: Pd-Catalyzed Cyanation
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Reagent Charging & Stoichiometry :
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Action : In an oven-dried Schlenk flask, combine 8-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), Zinc cyanide (Zn(CN)₂, 0.6 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
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Causality : Zn(CN)₂ is explicitly chosen over NaCN or KCN. It is highly insoluble in most organic solvents, which ensures a slow, controlled release of cyanide ions into the catalytic cycle. This prevents the formation of inactive, coordinatively saturated[Pd(CN)₄]²⁻ complexes that would otherwise poison the catalyst.
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Atmospheric Control (Degassing) :
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Action : Seal the flask, evacuate under high vacuum, and backfill with ultra-high purity Argon. Repeat this cycle three times.
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Causality : Pd(0) species are exquisitely sensitive to molecular oxygen, which rapidly oxidizes the catalyst to an inactive Pd(II) state. Rigorous deoxygenation is the primary determinant of reaction yield.
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Solvent Addition & Thermal Activation :
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Action : Inject anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Heat the reaction mixture to 120 °C for 12 hours.
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Causality : DMF provides the optimal dielectric constant to partially solubilize Zn(CN)₂. The high temperature (120 °C) is thermodynamically required to overcome the activation energy barrier for the oxidative addition of Pd(0) into the electron-rich aryl bromide bond.
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In-Process Validation (IPC) :
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Action : At 10 hours, sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.
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Validation : The reaction is deemed complete when the isotopic doublet of the starting material (M+H: ~226/228 m/z) is fully consumed, replaced by the product peak (M+H: 173.1 m/z).
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Workup & Zinc Quenching :
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Action : Cool to room temperature and quench with a 10% aqueous ammonium hydroxide (NH₄OH) solution.
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Causality : NH₄OH acts as a strong chelating agent, forming water-soluble [Zn(NH₃)₄]²⁺ complexes. This safely neutralizes unreacted cyanide and prevents zinc salts from co-eluting during extraction. Extract the aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
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Analytical Characterization Protocol
To establish ultimate trustworthiness, the isolated 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile must be validated through orthogonal analytical techniques:
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¹H NMR (400 MHz, DMSO-d₆) : Look for the diagnostic disappearance of the C8-proton multiplet. The lactam -NH- will appear as a broad singlet downfield (~10.5 ppm), heavily influenced by the electron-withdrawing C8-nitrile. The aliphatic protons of the tetrahydroquinoline ring (C3 and C4) will present as two distinct triplets (or multiplets) around 2.5–3.0 ppm.
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¹³C NMR (100 MHz, DMSO-d₆) : The defining validation marker is the appearance of the quaternary nitrile carbon (-C≡N) strictly between 115.0 and 118.0 ppm . The lactam carbonyl (C=O) will be observed at ~170 ppm.
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FT-IR Spectroscopy : A sharp, distinct absorption band at ~2225 cm⁻¹ is mandatory, confirming the presence of the C≡N stretching vibration.
References
- Source: bldpharm.
- Title: CAS:1499556-74-9, 2-Oxo-1,2,3,4-tetrahydroquinoline-8 ...
- Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1)
- Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)
